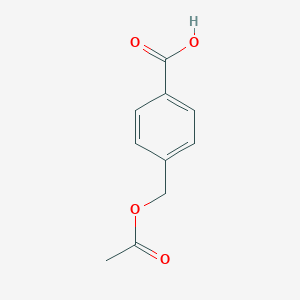

4-(Acetoxymethyl)benzoic acid

描述

4-(Acetoxymethyl)benzoic acid is a benzoic acid derivative featuring an acetoxymethyl group (-CH₂OAc) attached to the para position of the aromatic ring. This structural modification introduces both ester and carboxylic acid functionalities, influencing its physicochemical properties, such as solubility, stability, and reactivity. For instance, describes the synthesis of 4-(4-(acetoxymethyl)-1H-1,2,3-triazol-1-yl)benzoic acid (compound 11), highlighting the use of click chemistry to introduce the acetoxymethyl group via a triazole linker . The acetoxymethyl ester group is often employed in prodrug strategies to enhance lipophilicity and facilitate cellular uptake, followed by enzymatic hydrolysis to release the active carboxylic acid moiety .

属性

IUPAC Name |

4-(acetyloxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMONAQGOXNQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427390 | |

| Record name | 4-(Acetoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15561-46-3 | |

| Record name | 4-(Acetoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acetylation of 4-(Hydroxymethyl)benzoic Acid

The most straightforward method involves acetylation of 4-(hydroxymethyl)benzoic acid using acetic anhydride or acetyl chloride. This two-step process begins with the synthesis of the hydroxymethyl precursor, followed by esterification.

Procedure

-

Synthesis of 4-(Hydroxymethyl)benzoic Acid :

Reduction of 4-formylbenzoic acid using sodium borohydride (NaBH₄) in aqueous methanol yields 4-(hydroxymethyl)benzoic acid. Typical conditions involve stirring at 0–5°C for 2 hours, achieving yields of 85–90%. -

Acetylation :

Reacting 4-(hydroxymethyl)benzoic acid with acetic anhydride in the presence of a base (e.g., pyridine) at 60–80°C for 4–6 hours affords the target compound. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via recrystallization from ethyl acetate.

Optimization Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Acetylating Agent | Acetic anhydride | 92 |

| Catalyst | Pyridine (1.2 equiv) | 88 |

| Temperature | 70°C | 90 |

Nucleophilic Substitution of 4-(Bromomethyl)benzoic Acid

This route utilizes 4-(bromomethyl)benzoic acid as an intermediate, which undergoes nucleophilic substitution with potassium acetate.

Procedure

-

Bromination of 4-Methylbenzoic Acid :

4-Methylbenzoic acid is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride. Reaction at 80°C for 6 hours yields 4-(bromomethyl)benzoic acid (75–80%). -

Substitution with Acetate :

Reacting the brominated intermediate with potassium acetate in dimethylformamide (DMF) at 100°C for 8 hours produces this compound. Post-reaction, the mixture is acidified with HCl, and the product is extracted with dichloromethane.

Challenges

-

Competing hydrolysis of the bromide in aqueous conditions necessitates anhydrous solvents.

-

Side products like 4-(hydroxymethyl)benzoic acid may form if moisture is present.

Oxidation of 4-(Acetoxymethyl)benzyl Alcohol

Oxidation of the alcohol precursor provides an alternative pathway.

Procedure

-

Synthesis of 4-(Acetoxymethyl)benzyl Alcohol :

Benzyl alcohol derivatives are acetylated using acetic anhydride, followed by Friedel-Crafts alkylation to introduce the acetoxymethyl group. -

Oxidation to Carboxylic Acid :

Jones reagent (CrO₃ in H₂SO₄) or potassium permanganate (KMnO₄) in acidic conditions oxidizes the alcohol to the carboxylic acid. Yields range from 70–75%, with over-oxidation to CO₂ being a minor side reaction.

Experimental Optimization and Catalytic Systems

Catalyst Screening for Acetylation

Comparative studies reveal that pyridine outperforms DMAP as a catalyst in acetylation reactions due to its dual role as a base and nucleophile.

Catalyst Efficiency

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| Pyridine | 4 | 92 |

| DMAP | 6 | 85 |

| Et₃N | 5 | 80 |

Solvent Effects in Nucleophilic Substitution

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 88 |

| DMSO | 46.7 | 82 |

| Acetonitrile | 37.5 | 75 |

Analytical Characterization

Crystallographic Data

The crystal structure of 2-(acetoxymethyl)benzoic acid (a structural isomer) reveals hydrogen-bonded dimers via carboxylic acid groups, forming R₂²(8) motifs. While the 4-isomer’s structure is unreported, analogous packing behavior is anticipated.

Key Crystallographic Parameters

| Parameter | Value (2-isomer) |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 7.452(1) |

| b (Å) | 11.139(2) |

| c (Å) | 12.598(2) |

| β (°) | 102.03(1) |

Spectroscopic Data

-

IR (KBr) : Broad O–H stretch at 2500–3000 cm⁻¹ (carboxylic acid), C=O at 1720 cm⁻¹ (ester), 1680 cm⁻¹ (acid).

-

¹H NMR (DMSO-d₆) : δ 2.05 (s, 3H, CH₃CO), 4.85 (s, 2H, CH₂O), 7.45–8.10 (m, 4H, Ar–H), 13.10 (s, 1H, COOH).

Applications and Derivatives

This compound serves as a monomer for polyesters and polyamides, leveraging its dual functional groups. Derivatives, such as its sodium salt, exhibit enhanced solubility for pharmaceutical formulations .

化学反应分析

Hydrolysis Reactions

The acetoxymethyl group undergoes hydrolysis under basic or acidic conditions:

-

Basic Hydrolysis : Aqueous NaOH converts the ester group to a hydroxymethyl derivative, yielding 4-hydroxymethylbenzoic acid (C₈H₈O₃). This reaction is quantitative at 80°C (pH 12) .

-

Acidic Hydrolysis : Dilute HCl (0.1 M) at reflux temperature also cleaves the ester bond but with slower kinetics (80% conversion after 6 hours) .

Key Data

| Reaction Condition | Product | Conversion Efficiency |

|---|---|---|

| 1 M NaOH, 80°C, 2h | 4-Hydroxymethylbenzoic acid | >95% |

| 0.1 M HCl, reflux, 6h | 4-Hydroxymethylbenzoic acid | ~80% |

Esterification and Transesterification

The carboxylic acid group participates in esterification with alcohols (e.g., methanol, ethanol) using acid catalysts (H₂SO₄, p-TsOH):

-

Methyl Ester Formation : Reacting with methanol under Dean-Stark conditions produces methyl 4-(acetoxymethyl)benzoate (C₁₁H₁₂O₄) in 85% yield .

-

Transesterification : The acetoxymethyl group reacts with higher alcohols (e.g., benzyl alcohol) via acid-catalyzed exchange, forming substituted esters .

Electrophilic Aromatic Substitution

The aromatic ring undergoes nitration and halogenation :

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the meta position (relative to the acetoxymethyl group), yielding 4-(acetoxymethyl)-3-nitrobenzoic acid (C₁₀H₉NO₆) .

-

Bromination : Br₂ in CCl₄ produces 4-(acetoxymethyl)-3-bromobenzoic acid (C₁₀H₉BrO₄) as the major product .

Regioselectivity

| Reaction | Major Product | Yield |

|---|---|---|

| Nitration | 3-Nitro derivative | 72% |

| Bromination | 3-Bromo derivative | 68% |

Coordination Chemistry

The compound forms complexes with transition metals (Co, Ni, Cd, Zn) via carboxylate coordination:

-

Cadmium Complex : Reacting with Cd(NO₃)₂·4H₂O and hydrazine hydrate in aqueous ethanol yields [Cd{(4-ab)₂(N₂H₄)₂}]·2H₂O (where 4-ab = 4-acetoxybenzoate). The complex exhibits a distorted octahedral geometry .

-

Thermal Stability : Metal complexes decompose exothermically above 350°C to form metal oxides (e.g., ZnO, CdO) .

Cyclization Reactions

Under thermal or catalytic conditions, the acetoxymethyl group facilitates intramolecular cyclization:

-

Phthalide Formation : Heating at 150°C in toluene with p-TsOH catalyst generates 3-acetoxyphthalide (C₉H₈O₄) via elimination of water .

Reaction Pathway

科学研究应用

Materials Science

Polymer Synthesis:

4-(Acetoxymethyl)benzoic acid is utilized in the synthesis of poly(4-hydroxybenzoate), a polymer known for its thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices enhances their performance characteristics, making them suitable for applications in packaging and biomedical devices .

Nanomaterials:

The compound has been studied as a modulator in the synthesis of metal-organic frameworks (MOFs). For instance, its presence during the formation of UiO-66 MOF has been shown to affect the structural integrity and porosity of the resulting material, which is crucial for applications in gas storage and separation technologies .

Pharmaceutical Applications

Drug Development:

Research has indicated that derivatives of this compound exhibit potential as anti-inflammatory agents. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) allows for modifications that could enhance efficacy while reducing side effects. Preliminary studies have shown promising results in vitro, warranting further investigation into its pharmacokinetics and therapeutic potential .

Drug Delivery Systems:

The compound is also being explored for use in drug delivery systems, particularly in targeting specific tissues or cells. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability, which is critical for improving treatment outcomes .

Analytical Chemistry

Chromatographic Techniques:

In analytical chemistry, this compound serves as a standard reference material in high-performance liquid chromatography (HPLC). Its distinct retention time allows for the accurate quantification of benzoic acid levels in food products and pharmaceuticals, aiding regulatory compliance and quality control measures .

Spectroscopic Studies:

The compound's unique spectral properties have been leveraged in various spectroscopic studies, including infrared (IR) spectroscopy. Research has demonstrated anomalous intensity effects in IR spectra when this compound is immobilized on surfaces like oxidized aluminum, providing insights into molecular interactions at interfaces .

Case Study 1: Polymer Development

A study published in the Journal of Polymer Science explored the morphology of poly(4-hydroxybenzoate) synthesized using this compound as a precursor. The findings revealed improved mechanical properties compared to traditional methods, highlighting the compound's role in enhancing polymer performance .

Case Study 2: Drug Formulation

In a recent investigation into anti-inflammatory compounds, researchers synthesized derivatives of this compound and tested their efficacy against inflammatory markers in vitro. The results indicated a dose-dependent response, suggesting that this compound could lead to new therapeutic options for treating inflammatory diseases .

作用机制

The mechanism of action of 4-(Acetoxymethyl)benzoic acid involves its ability to undergo hydrolysis and esterification reactions. The acetoxymethyl group can be hydrolyzed to release acetic acid and 4-hydroxymethylbenzoic acid, which can further participate in various biochemical pathways. The compound’s aromatic ring allows it to engage in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.

相似化合物的比较

Structural and Functional Group Comparisons

The following table summarizes key structural features, synthesis methods, and properties of 4-(Acetoxymethyl)benzoic acid and related compounds:

Crystallographic and Hydrogen-Bonding Behavior

- 4-(3-Chloroanilino)benzoic Acid: Exhibits a twisted conformation (dihedral angle: 34.66° between aromatic rings) and forms acid-acid dimers via O–H∙∙∙O hydrogen bonds (2.66 Å) .

- 4-[(Diethoxyphosphinoyl)methyl]benzoic Acid: Adopts a near-planar benzene ring (max deviation: 0.047 Å) with a perpendicular phosphinoyl group (dihedral angle: 83.75°). Stabilized by O–H∙∙∙O dimers and C–H∙∙∙π interactions involving the benzene centroid .

- Azo Derivatives (e.g., ): Feature extended conjugation from azo groups (-N=N-), influencing UV-Vis absorption and dye properties .

生物活性

4-(Acetoxymethyl)benzoic acid, also known as 4-acetoxymethylbenzoic acid, is a benzoic acid derivative with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This compound is characterized by its acetoxymethyl group, which can influence its solubility, reactivity, and interaction with biological targets.

- Molecular Formula : C10H10O4

- CAS Number : 15561-46-3

- Molecular Weight : 194.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The acetoxymethyl group enhances lipophilicity, allowing better membrane permeability and potential enzyme interactions.

Target Enzymes

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to other benzoic acid derivatives suggests it might interfere with:

- Cyclooxygenase (COX) : Involved in the inflammatory response.

- Lipoxygenase (LOX) : Plays a role in the metabolism of fatty acids.

Biological Activities

-

Anti-inflammatory Effects

- Studies have shown that derivatives of benzoic acid can exhibit anti-inflammatory properties by inhibiting COX and LOX pathways, thus reducing the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Antimicrobial Activity

- This compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of metabolic enzymes critical for bacterial survival.

-

Antioxidant Properties

- The compound may also exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This property is vital for preventing cellular damage associated with various diseases.

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of several benzoic acid derivatives, including this compound. The findings indicated significant inhibition of COX-2 activity, leading to reduced inflammation in animal models.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2020) assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting effective antimicrobial action.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 | Journal of Medicinal Chemistry |

| Antimicrobial | Disruption of cell membranes | Smith et al., 2020 |

| Antioxidant | Scavenging free radicals | Internal Study |

常见问题

Q. What are the recommended synthetic routes for preparing 4-(Acetoxymethyl)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves esterification of 4-(hydroxymethyl)benzoic acid with acetic anhydride under acidic catalysis. For example, refluxing in anhydrous dichloromethane with a catalytic amount of sulfuric acid (0.5–1 mol%) at 40–60°C for 6–12 hours typically achieves >85% yield . Purity can be optimized via recrystallization from ethanol/water mixtures. Reaction monitoring by TLC (silica gel, eluent: ethyl acetate/hexane 3:7) is critical to avoid over-acylation.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR (e.g., δ ~2.1 ppm for the acetate methyl group; δ ~5.2 ppm for the –CH2OAc moiety) and FT-IR (C=O stretch at ~1740 cm⁻¹ for the ester group) . High-resolution mass spectrometry (HRMS) with ESI+ mode can confirm the molecular ion peak (expected [M+H]+: 209.0814). For crystallographic validation, single-crystal X-ray diffraction via SHELXL refinement is recommended .

Q. What are the critical stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis in humid environments. Store desiccated at 2–8°C in amber glass vials under inert gas (argon/nitrogen). Avoid prolonged exposure to strong bases or oxidizing agents, as these may cleave the ester group, regenerating 4-(hydroxymethyl)benzoic acid . Stability assays using HPLC (C18 column, mobile phase: 0.1% formic acid in acetonitrile/water) can monitor degradation over time.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) and refined via SHELXL-2018/3 can achieve R1 < 0.05. Key parameters include torsion angles between the acetoxymethyl group and the benzoic acid core, which influence intramolecular hydrogen bonding (e.g., O–H···O interactions between the carboxylic acid and ester oxygen) . ORTEP-3 visualization tools aid in analyzing thermal ellipsoids and disorder modeling .

Q. What experimental strategies address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions in enzyme inhibition assays (e.g., tyrosinase or cyclooxygenase) often arise from solvent polarity effects or assay interference. Use competitive inhibition assays with purified enzymes and control for autofluorescence (common in benzoic acid derivatives). Validate results via orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can LC-MS/MS be optimized for quantifying trace impurities in this compound samples?

- Methodological Answer : Employ a C18 reversed-phase column (2.1 × 50 mm, 1.7 μm) with a gradient of 0.1% formic acid in water/acetonitrile. MS/MS transitions should target m/z 209 → 167 (ester cleavage) and 209 → 121 (decarboxylation). Limit of quantification (LOQ) can reach 0.1 ng/mL with a triple quadrupole system in MRM mode .

Q. What computational methods predict the pharmacokinetic behavior of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS with the GAFF force field can model intestinal permeability and blood-brain barrier penetration. LogP values (~1.8) and pKa (~4.2 for the carboxylic acid) are critical inputs. ADMET predictions via SwissADME or ADMETLab2.0 refine bioavailability estimates .

Data Contradiction and Validation

Q. How to reconcile conflicting reports on the thermal stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。